- Preparation of bicyclic substituted pyrrolidine derivatives as histamine-3 receptor ligands, United States, , ,
Cas no 93933-49-4 (2-amino-4-bromobenzene-1-thiol)

93933-49-4 structure
Nombre del producto:2-amino-4-bromobenzene-1-thiol
Número CAS:93933-49-4
MF:C6H6BrNS
Megavatios:204.087539196014
MDL:MFCD09909742
CID:752460
PubChem ID:12199294
2-amino-4-bromobenzene-1-thiol Propiedades químicas y físicas
Nombre e identificación
-
- Benzenethiol, 2-amino-4-bromo-
- 2-AMINO-4-BROMOBENZENETHIOL
- 2-Amino-4-bromothiophenol
- 2-Amino-4-bromobenzenethiol (ACI)
- 2-Amino-4-bromobenzene-1-thiol
- AB54823
- AKOS009436861
- DTXSID60480122
- 4-Brom-2-amino-thiophenol
- BS-13083
- 2-Amino-4-bromo-benzenethiol
- CS-0007656
- DB-346733
- SCHEMBL489124
- EN300-40438
- 93933-49-4
- WKEYPPZTEITNHZ-UHFFFAOYSA-N
- MFCD09909742
- 2-amino-4-bromobenzene-1-thiol
-
- MDL: MFCD09909742
- Renchi: 1S/C6H6BrNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2
- Clave inchi: WKEYPPZTEITNHZ-UHFFFAOYSA-N
- Sonrisas: BrC1C=C(N)C(S)=CC=1
Atributos calculados
- Calidad precisa: 202.94043g/mol
- Masa isotópica única: 202.94043g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 0
- Complejidad: 99.1
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.1
- Superficie del Polo topológico: 27Ų
2-amino-4-bromobenzene-1-thiol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1077652-100mg |
2-Amino-4-bromobenzenethiol |
93933-49-4 | 97% | 100mg |
¥262.00 | 2024-04-24 | |
eNovation Chemicals LLC | Y1015091-250mg |
2-AMINO-4-BROMOBENZENETHIOL |
93933-49-4 | 97% | 250mg |
$115 | 2024-06-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB124073-1G |
2-amino-4-bromobenzene-1-thiol |
93933-49-4 | 95% | 1g |
¥ 3,504.00 | 2023-04-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1077652-2.5g |
2-Amino-4-bromobenzenethiol |
93933-49-4 | 97% | 2.5g |
¥17784 | 2023-04-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X03125-250mg |
2-Amino-4-bromobenzenethiol |
93933-49-4 | 97% | 250mg |
¥470.0 | 2024-07-18 | |
Enamine | EN300-40438-2.5g |
2-amino-4-bromobenzene-1-thiol |
93933-49-4 | 94% | 2.5g |
$760.0 | 2023-02-10 | |
Alichem | A019089855-1g |
2-Amino-4-bromobenzenethiol |
93933-49-4 | 97% | 1g |
$1094.98 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FI422-200mg |
2-amino-4-bromobenzene-1-thiol |
93933-49-4 | 97% | 200mg |
1288.0CNY | 2021-07-15 | |
Alichem | A019089855-250mg |
2-Amino-4-bromobenzenethiol |
93933-49-4 | 97% | 250mg |
$437.78 | 2023-08-31 | |
Advanced ChemBlocks | H-8776-5G |
2-Amino-4-bromobenzene-1-thiol |
93933-49-4 | 95% | 5G |
$1,150 | 2023-09-15 |
2-amino-4-bromobenzene-1-thiol Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; 41 h, 40 psi, 50 °C
1.2 Reagents: Pyridine ; 100 °C
1.2 Reagents: Pyridine ; 100 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Water ; 30 min, 0 °C; 12 h, 120 °C; 120 °C → 0 °C
1.2 Reagents: Acetic acid ; pH 7, 0 °C; rt
1.2 Reagents: Acetic acid ; pH 7, 0 °C; rt
Referencia
- Heterocyclic compounds as anti-infective agents and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; overnight, reflux; reflux → rt
1.2 Reagents: Acetic acid Solvents: Water ; neutralized
1.2 Reagents: Acetic acid Solvents: Water ; neutralized
Referencia
- Preparation of heterobicycles as imaging agents or drugs for diseases caused by amyloid aggregation and/or deposition, Japan, , ,
Synthetic Routes 4
Condiciones de reacción
Referencia
- Preparation of fused bicyclic-substituted amines as histamine-3 receptor ligands, United States, , ,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Diethylene glycol , Water ; 4 h, reflux
Referencia
- Indoline dyes with benzothiazole unit for dye-sensitized solar cellsChemistry Letters, 2016, 45(5), 517-519,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Disodium sulfide Solvents: Water ; rt → 100 °C; 24 h, 100 °C
Referencia
- Oxazinoquinolinecarboxamidoacetic acid derivatives as inhibitors of HIF prolyl hydroxylase and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 15 h, 65 °C
Referencia
- Preparation of heterocyclic compounds for treatment of drug resistant and persistent tuberculosis, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled
Referencia
- Catalytic Enantioselective Synthesis of Protecting-Group-Free 1,5-BenzothiazepinesChemistry - A European Journal, 2017, 23(19), 4547-4550,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Referencia
- Facile Net Cycloaddition Approach to Optically Active 1,5-BenzothiazepinesJournal of the American Chemical Society, 2015, 137(16), 5320-5323,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; reflux
1.2 Solvents: Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Solvents: Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referencia
- Catalytic enantioselective one-pot approach to cis- and trans-2,3-diaryl substituted 1,5-benzothiazepinesOrganic & Biomolecular Chemistry, 2018, 16(38), 6923-6934,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; 4 h, 140 °C
Referencia
- Preparation of substituted benzothiazoles for the modulation of Myc activity, World Intellectual Property Organization, , ,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; overnight, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled
Referencia
- 7,8-Dihydrobenzo[e]pyrido[3,4-c]azocine-2,5(3H,6H)-dione derivatives as factor XIa inhibitors and their preparation, pharmaceutical compositions and use in the treatment of thromboembolism, inflammation, United States, , ,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; 41 h, 40 psi, 50 °C
Referencia
- Preparation of bicyclic substituted pyrrolidine derivatives as histamine-3 receptor ligands, United States, , ,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, rt
Referencia
- Design, synthesis and biological evaluation of benz-fused five-membered heterocyclic compounds as tubulin polymerization inhibitors with anticancer activitiesChemical Biology & Drug Design, 2021, 97(5), 1109-1116,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Sodium disulfide Solvents: Water ; 4 h, 40 - 45 °C; 40 °C → 95 °C; 2 h, 90 - 95 °C
1.2 Reagents: Sulfuric acid , Sodium sulfite Solvents: Toluene , Water ; 30 min, 10 °C; 5 min, 10 °C
1.2 Reagents: Sulfuric acid , Sodium sulfite Solvents: Toluene , Water ; 30 min, 10 °C; 5 min, 10 °C
Referencia
- Synthesis of 5-bromo-2-methylbenzothiazoleHuaxue Shiji, 2015, 37(2), 189-192,
Synthetic Routes 16
Condiciones de reacción
Referencia
- Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (zopolrestat) and congenersJournal of Medicinal Chemistry, 1991, 34(1), 108-22,
2-amino-4-bromobenzene-1-thiol Raw materials
- 5-bromo-1,3-benzothiazol-2-amine
- 4-Bromo-2-nitrobenzenethiol
- Disulfide, bis(4-bromo-2-nitrophenyl)
- 1,4-Dibromo-2-nitrobenzene
- 5-Bromo-2-methylbenzothiazole
2-amino-4-bromobenzene-1-thiol Preparation Products
2-amino-4-bromobenzene-1-thiol Literatura relevante
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93933-49-4)2-amino-4-bromobenzene-1-thiol

Pureza:99%/99%
Cantidad:5g/25g
Precio ($):515.0/1550.0